5-cis Iloprost
概要
説明
5-cis Iloprost is a C-5 cis-isomer of iloprost, a second-generation structural analog of prostaglandin I2 (prostacyclin). It displays a ten-fold greater potency than the first-generation stable prostacyclin analogs, typified by carbaprostacyclin . There are no published studies of the pharmacological properties of 5-cis Iloprost .
Molecular Structure Analysis
The molecular formula of 5-cis Iloprost is C22H32O4, and it has a molecular weight of 360.5 .Physical And Chemical Properties Analysis
The molecular formula of 5-cis Iloprost is C22H32O4, and it has a molecular weight of 360.5 .科学的研究の応用
Treatment of Acute Respiratory Distress Syndrome (ARDS)
5-cis Iloprost: has been studied for its therapeutic potential in treating ARDS. A clinical trial named the ThIlo trial aimed to evaluate the efficacy of inhaled iloprost in improving oxygenation and other outcome parameters in patients with ARDS . The trial’s primary endpoint was the improvement of oxygenation, defined as the ratio of PaO2/FiO2.
Management of Pulmonary Arterial Hypertension (PAH)
In the realm of PAH, 5-cis Iloprost has been administered as an aerosolized form to assess its safety and efficacy. A systematic review and meta-analysis indicated that chronic administration of aerosolized iloprost resulted in significant improvements in exercise capacity and hemodynamic parameters during the first three months after diagnosis .
Pharmacological Potency
The compound has been recognized for its high pharmacological potency, being ten-fold greater than the first-generation stable prostacyclin analogs. This potency is particularly relevant in the context of vascular effects and anti-inflammatory properties .
Research and Development Methodology
While not a direct application of 5-cis Iloprost , the compound’s development and study fall under the guidelines of the OECD’s Frascati Manual . This manual provides a framework for collecting and reporting data on research and experimental development, which is crucial for the systematic study of compounds like 5-cis Iloprost .
NIH Research Enhancement Award
The NIH Research Enhancement Award (R15) supports small-scale research projects at educational institutions. While this is not a direct application, research on compounds like 5-cis Iloprost could be funded under this program, highlighting the importance of such compounds in advancing biomedical research .
Chemical Test Data and Product Information
Companies like RR Scientific provide chemical test data and stability information for products, including compounds like 5-cis Iloprost . This application is crucial for ensuring the quality and efficacy of the compound in various research and therapeutic contexts .
作用機序
Target of Action
5-cis Iloprost, also known as 15®-Iloprost, is a synthetic analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . It is more stable than prostacyclin, which is short-lived . The primary targets of 5-cis Iloprost are the prostacyclin receptors in the vascular endothelium .
Mode of Action
5-cis Iloprost interacts with its targets, the prostacyclin receptors, and mimics the pharmacodynamic properties of prostacyclin . It is a potent vasodilator with reported anti-thrombotic properties .
Biochemical Pathways
5-cis Iloprost affects the prostacyclin signaling pathway, leading to vasodilation and inhibition of platelet aggregation . It also impacts the mitochondrial function and oxidative stress pathways, contributing to its cytoprotective effects .
Pharmacokinetics
It is known that iloprost is metabolized via β-oxidation to inactive tetranor-iloprost . The elimination half-life is approximately 20–30 minutes, and it is excreted via the kidneys (68%) and feces (12%) .
Result of Action
The molecular and cellular effects of 5-cis Iloprost’s action include vasodilation, inhibition of platelet aggregation, and cytoprotection . In patients with pulmonary arterial hypertension (PAH) and frostbites, treatment with iloprost resulted in improved symptoms and prevention of further deterioration .
Action Environment
The efficacy and stability of 5-cis Iloprost can be influenced by various environmental factors. For instance, the effectiveness of iloprost in treating severe frostbite was established in young, healthy adults who suffered frostbite at high altitudes . Additionally, the presence of other medications can impact the action of iloprost. For example, blood pressure-lowering agents may enhance the hypotensive effect of iloprost .
Safety and Hazards
将来の方向性
Iloprost has been shown to be a safe and well-tolerated agent for pulmonary arterial hypertension (PAH) in the first 3 months after diagnosis . If used for a prolonged period, aerosol iloprost monotherapy could contribute to an unsatisfactory improvement in vascular remodeling and even a decreased event-free survival rate . Further experience with iloprost will no doubt help to define its clinical applications .
特性
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-UGQITTIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。